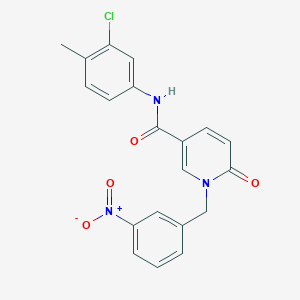

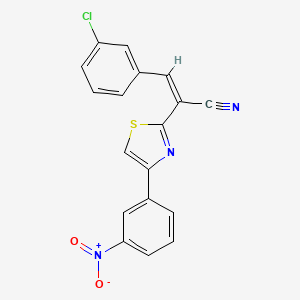

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

カタログ番号 B2384514

CAS番号:

422275-30-7

分子量: 372.36

InChIキー: XWWMSFVNLQJSNS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . It has a nitrophenyl group, a thioxo group, and a carboxylate ester group attached to the quinazoline core .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall molecular weight .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the ester group could impact its solubility in different solvents .科学的研究の応用

- Betti Reaction : The compound can be synthesized via the solvent-free Betti reaction, involving 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester. The resulting aminobenzylnaphthol is characterized by its (S,S)-configuration .

- Bioactive Compounds : Researchers have shown interest in Betti compounds as potential bioactive molecules. Investigating their action against microorganisms (e.g., Candida albicans) and antiproliferative activity against tumor cell lines is an ongoing area of study .

- DFT Studies : Computational studies can explore the molecular structure, electronic properties, and bonding nature of this compound. Understanding its energy landscape aids in drug design and optimization .

- 1,3,4-Thiadiazole Derivatives : Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate derivatives may exhibit antimicrobial activity. Evaluating their effectiveness against various pathogens is essential .

- Enantiopure Amines : Incorporating an amino acid moiety into Betti aminobenzylnaphthols is challenging due to diastereoisomer formation. Understanding the stereochemistry and chirality of this compound is crucial .

Organic Synthesis and Medicinal Chemistry

Computational Chemistry and Drug Design

Antimicrobial and Anticancer Research

Chirality and Stereochemistry

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-nitroaniline with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "4-nitroaniline is condensed with ethyl acetoacetate in the presence of acetic acid and refluxed for several hours to form ethyl 3-((4-nitrophenyl)amino)-4-oxobutanoate.", "Thiourea is added to the reaction mixture and the resulting mixture is heated under reflux to form 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline.", "The product is then esterified with methyl chloroformate in the presence of triethylamine to form Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |

CAS番号 |

422275-30-7 |

製品名 |

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

分子式 |

C16H12N4O5S |

分子量 |

372.36 |

IUPAC名 |

methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26) |

InChIキー |

XWWMSFVNLQJSNS-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)

![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)

![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384449.png)